

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate

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Compound of Interest

Compound Name: Methyl 3-chloro-4-hydroxyphenylacetate

Cat. No.: B1361059

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This guide provides a comprehensive technical overview of **Methyl 3-chloro-4-hydroxyphenylacetate**, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. It delves into the compound's chemical and physical properties, synthesis, and known applications, while also exploring its potential biological significance based on related structures.

Introduction and Overview

Methyl 3-chloro-4-hydroxyphenylacetate is a substituted phenylacetate derivative. While not a widely studied compound in its own right, it serves as a valuable intermediate in the synthesis of more complex molecules.^[1] Its structure, featuring a chlorinated and hydroxylated benzene ring attached to a methyl acetate group, provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.^[1] The presence of both a phenol and an ester group allows for a range of chemical transformations, opening avenues for the creation of diverse molecular libraries. The related compound, 3-chloro-4-hydroxyphenylacetic acid, has been identified as a fungal metabolite and a major chlorinated metabolite of chlorotyrosine, suggesting a natural precedent for this chemical scaffold.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-chloro-4-hydroxyphenylacetate** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

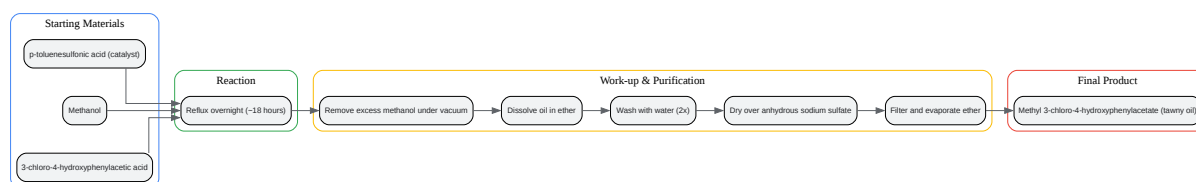
Property	Value	Source(s)
CAS Number	57017-95-5	[3][4]
Molecular Formula	C ₉ H ₉ ClO ₃	[3][5]
Molecular Weight	200.62 g/mol	[5]
Appearance	White powder to Yellow to Brown Sticky Oil to Semi-Solid	[6]
Boiling Point	175 °C @ 4 Torr	[4]
Purity	≥98%	[3]
Storage	Sealed in a dry place at room temperature or 2-8°C in an inert atmosphere.	[6]

Synthesis of Methyl 3-chloro-4-hydroxyphenylacetate

The primary route for the synthesis of **Methyl 3-chloro-4-hydroxyphenylacetate** is through the esterification of 3-chloro-4-hydroxyphenylacetic acid. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Methyl 3-chloro-4-hydroxyphenylacetate** from its carboxylic acid precursor.



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Caption: Workflow for the synthesis of **Methyl 3-chloro-4-hydroxyphenylacetate**.

Detailed Experimental Protocol

This protocol is adapted from established synthesis methods.^[7]

Materials:

- 3-chloro-4-hydroxyphenylacetic acid (67 g, 0.38 moles)
- Methanol (250 ml)
- p-toluenesulfonic acid (1.5 g)
- Ether
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- Combine 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-toluenesulfonic acid in a round-bottom flask.
- Reflux the mixture overnight (approximately 18 hours).
- After reflux, remove the excess methanol under vacuum to yield a thick tawny oil.
- Dissolve the resulting oil in ether.
- Wash the ether solution twice with deionized water in a separatory funnel.
- Dry the ethereal solution over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- Remove the ether by rotary evaporation to yield the final product, **Methyl 3-chloro-4-hydroxyphenylacetate**, as a tawny oil.^[7]

Validation: The purity of the product can be assessed by thin-layer chromatography (TLC) using a solvent system such as 2.5% v/v methanol in chloroform on a silica gel matrix.^[7] The presence of a single major spot indicates a high degree of purity.

Applications and Biological Significance

Methyl 3-chloro-4-hydroxyphenylacetate is primarily utilized as a chemical intermediate.^[1] Its versatile structure makes it a key component in the synthesis of various agrochemicals, including herbicides and fungicides, which are crucial for crop protection.^[1] In the pharmaceutical sector, it serves as a building block for the development of certain active pharmaceutical ingredients (APIs).^[1]

Potential Biological Activities

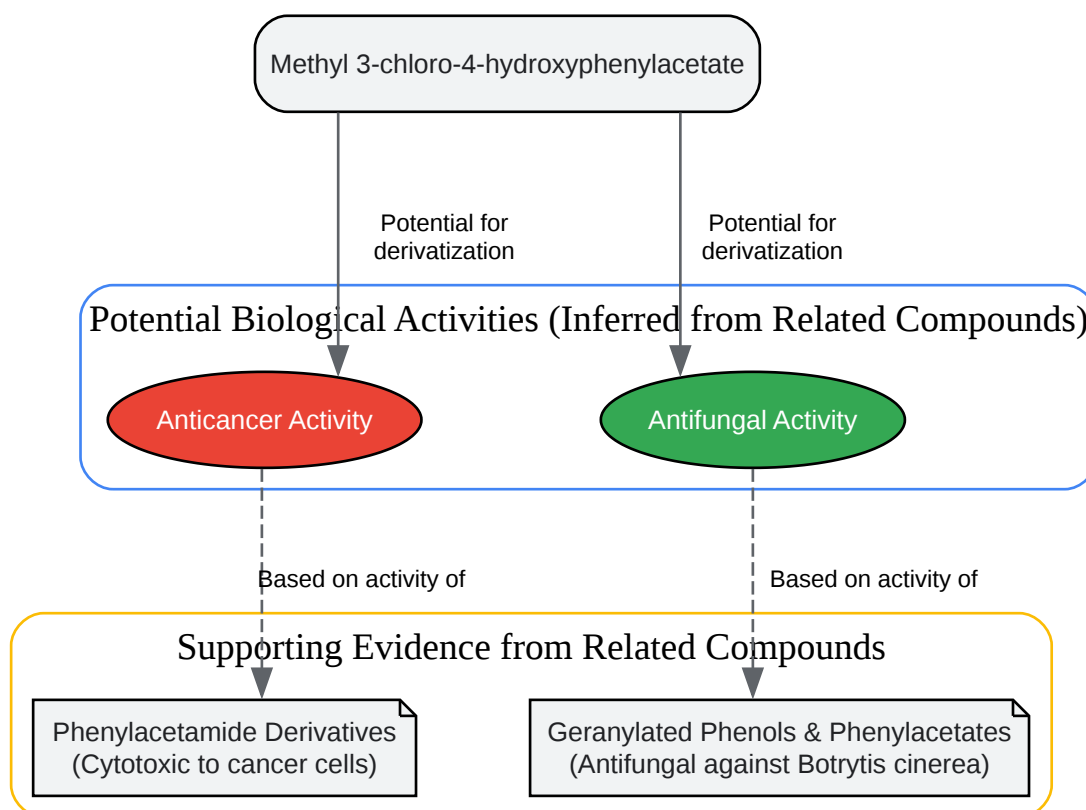
While direct biological studies on **Methyl 3-chloro-4-hydroxyphenylacetate** are limited, the biological activities of structurally related compounds provide insights into its potential applications.

- **Anticancer Potential:** Phenylacetamide derivatives have demonstrated cytotoxic effects on various cancer cell lines.^[8] For instance, certain substituted phenylacetamides have shown

potent activity against MDA-MB468, PC12, and MCF7 cancer cells, inducing apoptosis through the upregulation of key signaling proteins.[8] This suggests that derivatives of **Methyl 3-chloro-4-hydroxyphenylacetate** could be explored for their anticancer properties.

- **Antifungal Activity:** Geranylated phenols and their phenylacetate derivatives have been shown to possess antifungal activity against pathogens like *Botrytis cinerea*.[9] The activity is influenced by the substitution pattern on the aromatic ring. This indicates that **Methyl 3-chloro-4-hydroxyphenylacetate** could serve as a scaffold for developing new antifungal agents.

The following diagram illustrates the potential areas of biological investigation for **Methyl 3-chloro-4-hydroxyphenylacetate** based on the activities of related compounds.



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Caption: Potential biological activities of **Methyl 3-chloro-4-hydroxyphenylacetate**.

Spectroscopic Data (Predicted)

As of the writing of this guide, experimentally obtained spectroscopic data for **Methyl 3-chloro-4-hydroxyphenylacetate** is not readily available in public databases. However, based on its chemical structure and data from its precursor, 3-chloro-4-hydroxyphenylacetic acid, the following spectral characteristics can be predicted.

¹H NMR (Predicted):

- Aromatic Protons (3H): Signals expected in the range of δ 6.8-7.3 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- Methylene Protons (-CH₂-) (2H): A singlet is expected around δ 3.6 ppm.
- Methyl Protons (-OCH₃) (3H): A sharp singlet is anticipated around δ 3.7 ppm.
- Phenolic Proton (-OH) (1H): A broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR (Predicted):

- Carbonyl Carbon (C=O): Expected around δ 172 ppm.
- Aromatic Carbons (6C): Signals anticipated in the δ 115-155 ppm region.
- Methylene Carbon (-CH₂-): Expected around δ 40 ppm.
- Methyl Carbon (-OCH₃): A signal around δ 52 ppm is likely.

Mass Spectrometry (Predicted):

- Molecular Ion (M⁺): A peak at m/z 200, with a characteristic M+2 isotope peak at m/z 202 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
- Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).

Safety and Handling

Methyl 3-chloro-4-hydroxyphenylacetate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 3-chloro-4-hydroxyphenylacetate is a valuable chemical intermediate with significant potential for the synthesis of novel agrochemicals and pharmaceuticals. While direct biological data on this compound is sparse, the known activities of related phenylacetate and phenylacetamide derivatives suggest that it is a promising scaffold for further investigation, particularly in the areas of oncology and antifungal research. The synthetic protocol for its preparation is well-established and efficient. Further research into the biological properties of this compound and its derivatives is warranted to fully explore its potential applications.

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